4-(Benzyloxy)cyclohexyl methanesulfonate
Description
4-(Benzyloxy)cyclohexyl methanesulfonate is a sulfonate ester featuring a cyclohexyl backbone substituted with a benzyloxy group (–OCH₂C₆H₅) and a methanesulfonate (–OSO₂CH₃) moiety. This compound is primarily utilized in organic synthesis as an intermediate for nucleophilic substitution reactions due to the methanesulfonate group’s role as a good leaving group.
The benzyloxy group likely serves as a protecting group for hydroxyl functionalities during multi-step syntheses, a strategy observed in related compounds (e.g., 4-(benzyloxy)-3-methoxybenzyl methanesulfonate).
Properties
IUPAC Name |
(4-phenylmethoxycyclohexyl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4S/c1-19(15,16)18-14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNNLRXJHLENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(CC1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohexyl methanesulfonate typically involves the reaction of 4-(benzyloxy)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(Benzyloxy)cyclohexanol+Methanesulfonyl chloride→4-(Benzyloxy)cyclohexyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)cyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The benzyloxy group can be reduced to a benzyl group under hydrogenation conditions.
Oxidation: The cyclohexane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Reduction: The major product is 4-(benzyloxy)cyclohexane.
Oxidation: Products include cyclohexanone derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula and a molecular weight of 284.37 g/mol. Its structure features a cyclohexyl group attached to a benzyloxy moiety and a methanesulfonate functional group, which contributes to its reactivity in various chemical reactions.
Types of Reactions
- Nucleophilic Substitution : The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
- Reduction : The benzyloxy group can be reduced to a benzyl group under specific conditions.
- Oxidation : The cyclohexane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium cyanide | Polar aprotic solvents (DMF, DMSO) |
| Reduction | Palladium on carbon (Pd/C) | Hydrogenation conditions |
| Oxidation | Potassium permanganate, chromium trioxide | Varies based on oxidizing agent |
Chemistry
4-(Benzyloxy)cyclohexyl methanesulfonate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that can exhibit enhanced biological activities or altered pharmacological properties.
Biology
The compound is employed in studying enzyme mechanisms and serves as a probe for biological systems. It has been shown to interact with biological molecules, potentially leading to modifications that can affect biological processes.
Medicine
Research indicates that this compound exhibits significant sodium channel inhibitory activity. This property is crucial for potential therapeutic applications in treating neurogenic pain and other neurological disorders. Its selectivity for specific sodium channel subtypes could lead to improved treatment outcomes compared to traditional agents .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility as an intermediate makes it valuable in various synthetic pathways.
Research has highlighted the compound's potential as a sodium channel inhibitor. This activity suggests its usefulness in treating conditions related to neurogenic pain:
- Neurogenic Pain Models : Preclinical studies demonstrated significant pain reduction when administered at specific dosages.
- Antimycobacterial Activity : Derivatives synthesized from this compound showed inhibitory activity against Mycobacterium tuberculosis, indicating potential as new therapeutic agents against drug-resistant strains .
- Electrophysiological Characterization : Studies revealed that the compound preferentially inhibits specific sodium channel subtypes, providing insights into its mechanism of action .
Case Studies
- Neurogenic Pain Models : Studies indicated significant efficacy in alleviating neurogenic pain.
- Antimycobacterial Activity : Compounds derived from this compound demonstrated minimal inhibitory concentrations comparable to first-line tuberculosis drugs.
- Electrophysiological Characterization : Detailed studies evaluated binding affinity and selectivity towards various sodium channels.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which can generate reactive intermediates. These intermediates can interact with nucleophiles in biological systems, leading to modifications of biomolecules. The benzyloxy group can also participate in various interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(benzyloxy)cyclohexyl methanesulfonate are compared below with three analogous sulfonate esters:
Table 1: Key Comparative Data
Key Findings:
Reactivity Differences :
- Methanesulfonate derivatives (e.g., this compound) exhibit superior leaving group ability compared to tosylates (e.g., cyclohexyl 4-methylbenzenesulfonate). This is critical in SN2 reactions, where methanesulfonate esters facilitate faster substitutions.
- The benzyl-based analog (4-(benzyloxy)benzyl methanesulfonate) shows reduced reactivity due to steric hindrance from the planar benzyl ring.
Introduction of an oxo group in (4-oxocyclohexyl)methyl tosylate increases electrophilicity at the adjacent carbon, accelerating nucleophilic attacks.
Synthetic Applications: Tosylates (e.g., cyclohexyl 4-methylbenzenesulfonate) are often preferred for their stability in storage, whereas methanesulfonates are prioritized in reactions requiring rapid displacement. The benzyloxy group in this compound can be deprotected via hydrogenolysis, enabling post-synthetic modification—a feature absent in non-protected analogs.
Biological Activity
4-(Benzyloxy)cyclohexyl methanesulfonate is a chemical compound with the molecular formula and a molecular weight of 284.37 g/mol. Its structure features a cyclohexyl group with a benzyloxy moiety and a methanesulfonate functional group, which contribute to its diverse biological activities, particularly as a sodium channel inhibitor. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Sodium Channel Inhibition
Research indicates that this compound exhibits significant sodium channel inhibitory activity. This property is crucial for potential therapeutic applications in treating neurogenic pain and other neurological disorders. The compound's selectivity for specific sodium channel subtypes allows it to modulate channel activity effectively, which could lead to improved treatment outcomes compared to traditional agents.
The mechanism underlying the sodium channel inhibition involves the interaction of the methanesulfonate group with the channel proteins. Electrophysiological studies have demonstrated that this compound can effectively inhibit certain sodium channel subtypes, suggesting a targeted approach in its therapeutic application.
Case Studies
- Neurogenic Pain Models : In preclinical studies, this compound was tested in animal models for its efficacy in alleviating neurogenic pain. Results indicated a significant reduction in pain responses when administered at specific dosages, demonstrating its potential as an analgesic agent.
- Antimycobacterial Activity : A study involving the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines showed that compounds derived from this compound exhibited inhibitory activity against Mycobacterium tuberculosis. Some derivatives demonstrated minimal inhibitory concentrations comparable to first-line tuberculosis drugs like isoniazid, indicating their potential as new therapeutic agents against drug-resistant strains .
- Electrophysiological Characterization : Detailed electrophysiological characterization has been conducted to evaluate the binding affinity and selectivity of this compound towards various sodium channels. These studies revealed that the compound preferentially inhibits specific subtypes, providing insights into its mechanism of action and potential side effect profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate | Cyclohexyl group and sulfonamide | Distinct pharmacological properties |
| Methyl Methanesulfonate | Simple sulfonate ester | Primarily used as a reagent |
| 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1 | Complex structure with multiple functional groups | Broader biological activity potential |
This compound stands out due to its specific sodium channel inhibitory activity, which may not be present in other similar compounds. Its unique combination of structural features allows for targeted therapeutic applications that could address unmet medical needs.
Q & A
Q. Monitoring Efficiency :
- TLC : Track the disappearance of starting materials (Rf values: ~0.3 for 4-(benzyloxy)cyclohexanol, ~0.6 for product in ethyl acetate/hexane 1:3).
- NMR : Confirm conversion by observing the upfield shift of the cyclohexyl protons and the appearance of the methanesulfonate peak (~3.0 ppm for CH₃SO₃ group).
Q. Key Considerations :
- Anhydrous conditions prevent hydrolysis of MsCl.
- Stoichiometric excess of MsCl (1.2–1.5 eq) ensures complete conversion .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Identify benzyloxy aromatic protons (δ 7.2–7.4 ppm) and methanesulfonate methyl group (δ 3.0 ppm).
- Cyclohexyl ring protons show distinct splitting patterns (axial vs. equatorial).
- IR Spectroscopy : Confirm sulfonate ester (S=O stretching at ~1350 cm⁻¹ and ~1170 cm⁻¹).
- Mass Spectrometry (ESI or EI) : Verify molecular ion peak (MW = 298.38 g/mol) and fragmentation patterns.
- HPLC/GC : Assess purity (>95% by area normalization, C18 column with acetonitrile/water eluent).
Data Interpretation : Compare spectra with analogs like cyclohexyl tosylates for validation .
Advanced: How does the stereochemistry of the cyclohexyl ring influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Axial vs. Equatorial Sulfonate Group :
- Axial Position : Favors SN1 mechanisms due to steric strain relief upon ionization. Observed in polar solvents (e.g., ethanol/water).
- Equatorial Position : Prefers SN2 pathways with backside attack, especially in aprotic solvents (e.g., DMSO).
- Experimental Validation :
Example : Axial isomers exhibit 5–10x faster solvolysis rates than equatorial counterparts in ethanol/water mixtures .
Advanced: What strategies mitigate competing side reactions during the functionalization of this compound in multi-step syntheses?
Methodological Answer:
- Protection-Deprotection : Use the benzyloxy group as a temporary protecting group; remove via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) after sulfonate substitution.
- Controlled Reactivity :
- Avoid strong nucleophiles (e.g., Grignard reagents) until the sulfonate is substituted.
- Use low temperatures (−20°C to 0°C) to suppress elimination or over-substitution.
- Case Study : In a synthesis of cyclohexylamines, sequential substitution with NaN₃ followed by Staudinger reaction minimizes azide side products .
Basic: What are the common applications of this compound as an intermediate in organic synthesis?
Methodological Answer:
- Nucleophilic Substitution : Acts as a leaving group for introducing amines, thiols, or azides (e.g., NaN₃ substitution to form azides for click chemistry).
- Cross-Coupling : Suzuki-Miyaura coupling after converting the sulfonate to a boronic ester.
- Polymer Chemistry : Initiator for ring-opening polymerization of lactones or lactides.
- Drug Discovery : Intermediate for cyclohexyl-containing bioactive molecules (e.g., kinase inhibitors) .
Advanced: How can computational chemistry predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Model transition states for SN1 (carbocation intermediates) or SN2 (backside attack) pathways.
- Solvent Effects : Use COSMO-RS to simulate polarity effects on reaction rates.
- Case Study : Calculations predict equatorial sulfonates undergo SN2 with 85% inversion, while axial isomers favor SN1 with racemization. Validated experimentally via kinetic isotope effects .
Basic: What are the stability considerations for storing this compound, and how should it be handled to prevent degradation?
Methodological Answer:
- Storage : Inert atmosphere (N₂ or Ar) at −20°C in amber vials to avoid moisture absorption and photodegradation.
- Handling : Use anhydrous solvents (e.g., molecular sieves) during reactions.
- Decomposition Signs : Cloudiness (hydrolysis to methanesulfonic acid) or discoloration (benzyloxy group oxidation).
Shelf Life : 6–12 months under optimal conditions .
Advanced: What analytical methods resolve conflicting data regarding the reaction kinetics of this compound under varying solvent systems?
Methodological Answer:
- Kinetic Profiling :
- UV-Vis Spectroscopy : Track absorbance changes of intermediates (e.g., carbocations at 250–300 nm).
- NMR Time-Course Studies : Monitor real-time conversion in deuterated solvents (e.g., CD₃CN vs. D₂O).
- Solvent Parameters : Correlate rates with Kamlet-Taft solvent polarity (α, β, π* terms).
- Example : In DMSO, SN2 dominates (k = 1.2 × 10⁻³ s⁻¹), while in ethanol/water, SN1 prevails (k = 3.5 × 10⁻⁴ s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
